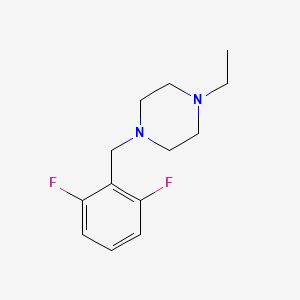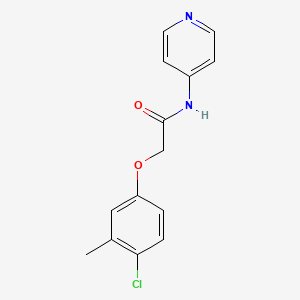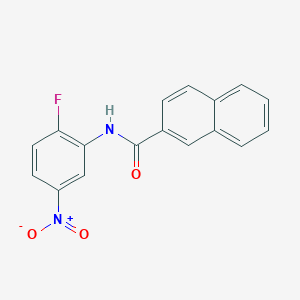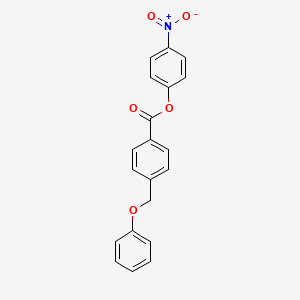![molecular formula C19H22N4O2 B5821949 N-[4-(4-propionyl-1-piperazinyl)phenyl]nicotinamide](/img/structure/B5821949.png)
N-[4-(4-propionyl-1-piperazinyl)phenyl]nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(4-propionyl-1-piperazinyl)phenyl]nicotinamide, commonly known as PPAP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PPAP belongs to the class of nicotinamide adenine dinucleotide (NAD+) precursors and is structurally similar to nicotinamide riboside (NR) and nicotinamide mononucleotide (NMN).
作用機序
PPAP works by increasing the levels of NAD+ in the body. NAD+ is a coenzyme that plays a critical role in energy metabolism and cellular homeostasis. PPAP is converted to nicotinamide adenine dinucleotide (NAD+) through a series of enzymatic reactions, which in turn activates sirtuins, a family of proteins that regulate various cellular processes.
Biochemical and Physiological Effects:
PPAP has been shown to have several biochemical and physiological effects. It increases energy metabolism by enhancing mitochondrial function. It also has anti-inflammatory and neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative diseases. Additionally, PPAP has been found to improve cognitive function and increase physical endurance.
実験室実験の利点と制限
One of the advantages of PPAP is its ability to increase NAD+ levels in the body, which is a critical coenzyme involved in several cellular processes. Additionally, PPAP has been shown to have several therapeutic applications, making it a promising candidate for the development of new drugs. However, one of the limitations of PPAP is its high cost, which can limit its use in lab experiments.
将来の方向性
There are several future directions for PPAP research. One area of focus is the development of new drugs based on PPAP. Additionally, more research is needed to fully understand the mechanism of action of PPAP and its potential therapeutic applications. Another area of focus is the development of more cost-effective synthesis methods for PPAP, which can increase its accessibility for research purposes.
Conclusion:
In conclusion, PPAP is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It works by increasing NAD+ levels in the body, which in turn activates sirtuins, a family of proteins that regulate various cellular processes. PPAP has been shown to have several biochemical and physiological effects, including improving cognitive function, increasing energy metabolism, and enhancing mitochondrial function. While there are some limitations to its use in lab experiments, PPAP remains a promising candidate for the development of new drugs and further research.
合成法
PPAP can be synthesized through a two-step reaction process. The first step involves the reaction of 4-(4-bromophenyl)piperazine with 4-piperidone to form 4-(4-piperidinyl)phenyl-4-bromobutyrate. In the second step, 4-(4-piperidinyl)phenyl-4-bromobutyrate is reacted with nicotinic acid to form PPAP.
科学的研究の応用
PPAP has been extensively studied for its potential therapeutic applications. It has been shown to improve cognitive function, increase energy metabolism, and enhance mitochondrial function. Additionally, PPAP has been found to have anti-inflammatory and neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
N-[4-(4-propanoylpiperazin-1-yl)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-2-18(24)23-12-10-22(11-13-23)17-7-5-16(6-8-17)21-19(25)15-4-3-9-20-14-15/h3-9,14H,2,10-13H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNYJTTNXSMGXNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3,7-diacetyl-1,3,7-triazabicyclo[3.3.1]non-5-yl)(phenyl)methanone](/img/structure/B5821884.png)


![N-{[benzyl(4-fluorobenzyl)amino]carbonothioyl}glycine](/img/structure/B5821904.png)

![methyl 2-[(3-ethoxybenzoyl)amino]benzoate](/img/structure/B5821918.png)
![2-{[4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B5821922.png)


![N-[(2-hydroxy-7-methoxy-3-quinolinyl)methyl]-N-methylacetamide](/img/structure/B5821941.png)


